molecular formula C23H29N7O B11031316 N-(2,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11031316
M. Wt: 419.5 g/mol
InChI Key: RNYVUPYNLDLJCZ-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine (hereafter referred to by its full IUPAC name) is a 1,3,5-triazine derivative with a central triazine ring substituted at positions 2 and 4 by a 2,4-dimethylphenyl group and a piperazine-linked 4-methoxyphenyl moiety at position 4. Its molecular formula is C29H32N7O, with a molecular weight of 509.65 g/mol (calculated from ). This compound is structurally related to bioactive triazines reported in crystallographic and pharmacological studies.

Properties

Molecular Formula

C23H29N7O

Molecular Weight

419.5 g/mol

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H29N7O/c1-16-4-9-20(17(2)14-16)25-23-27-21(26-22(24)28-23)15-29-10-12-30(13-11-29)18-5-7-19(31-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3,(H3,24,25,26,27,28)

InChI Key

RNYVUPYNLDLJCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazine core by reacting cyanuric chloride with appropriate amines under controlled conditions. The piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the triazine core. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the triazine core or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its structural features suggest potential as a ligand for biological receptors, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as antimicrobial, anticancer, or anti-inflammatory properties, which could be explored in preclinical and clinical studies.

    Industry: It could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

a) 6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine
  • Molecular Formula : C21H25N7
  • Molecular Weight : 375.48 g/mol
  • Key Differences : The piperazine ring is substituted with a simple phenyl group instead of 4-methoxyphenyl. The 2,4-dimethylphenyl group is replaced by a single 4-methylphenyl (p-tolyl) substituent.
b) 6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
  • Molecular Formula : C23H26ClN7
  • Molecular Weight : 460.00 g/mol (estimated)
  • Key Differences : The 4-methoxyphenyl group is replaced with a 3-chlorophenyl substituent.

Variations in Triazine Substitution Patterns

a) N,N'-Bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
  • Molecular Formula : C21H20N6O2S2
  • Molecular Weight : 476.56 g/mol
  • Key Differences : The triazine core is substituted with a thiadiazole-sulfanyl group and bis(4-methoxyphenyl) amines.
  • Implications : The thiadiazole moiety introduces sulfur-based interactions and rigid geometry, diverging significantly from the piperazine-linked triazines.
b) N2-Mesityl-N4-(piperidin-4-yl)-1,3,5-triazine-2,4,6-triamine
  • Molecular Formula : C16H22N8
  • Molecular Weight : 326.41 g/mol
  • Key Differences : A mesityl (2,4,6-trimethylphenyl) group and piperidine substituent replace the dimethylphenyl and piperazine groups.
  • Implications : Increased steric bulk from mesityl may hinder binding to planar targets, while piperidine’s reduced basicity alters pharmacokinetics.

Functional Group Modifications

a) N-(2-Methoxyphenyl)-6-(3-methylbenzofuran-2-yl)-1,3,5-triazine-2,4-diamine
  • Molecular Formula : C20H17N5O2
  • Molecular Weight : 367.39 g/mol
  • Key Differences : A benzofuran group replaces the piperazine side chain, and a 2-methoxyphenyl substitutes the 2,4-dimethylphenyl group.
  • Implications : The benzofuran’s aromaticity and oxygen atom may enhance fluorescence properties but reduce solubility.

Structural and Electronic Comparisons

  • Hydrogen Bonding: The 4-methoxy group in the target compound enhances hydrogen-bond acceptor capacity compared to non-polar substituents (e.g., 3-chlorophenyl in ). This aligns with crystallographic studies highlighting hydrogen bonding’s role in molecular aggregation.
  • LogP Predictions : The target compound’s higher molecular weight (509.65 g/mol) and methoxy group suggest a lower LogP than analogs with halogens (e.g., chlorine in ), favoring aqueous solubility.

Pharmacological Activity Trends

  • Antimicrobial Potential: Triazines with electron-rich substituents (e.g., methoxy) show enhanced antimicrobial activity in crystallographic analyses.
  • Anti-HIV Activity : Piperidine-linked triazines (e.g., ) demonstrate moderate anti-HIV activity, suggesting the target compound’s piperazine side chain could be optimized for similar applications.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C29H32N7O 509.65 2,4-Dimethylphenyl; 4-Methoxyphenylpiperazine
6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine C21H25N7 375.48 Phenylpiperazine; p-Tolyl
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine C23H26ClN7 ~460.00 3-Chlorophenylpiperazine; 2,4-Dimethylphenyl

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